Crenolanib - 670220-88-9

Crenolanib

Catalog Number: EVT-287426
CAS Number: 670220-88-9
Molecular Formula: C26H29N5O2
Molecular Weight: 443.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Crenolanib functions as a type I tyrosine kinase inhibitor. [, , , , , ] Type I inhibitors bind preferentially to the active conformation of kinases, as demonstrated by Crenolanib's higher affinity for phosphorylated ABL1 compared to its non-phosphorylated form. [] This binding prevents the kinase from phosphorylating downstream signaling molecules, ultimately inhibiting the signaling pathways they regulate.

Crenolanib exhibits a strong binding affinity for both wild-type and mutant forms of FLT3, including those with internal tandem duplications (ITD) and mutations at the D835 and F691 residues. [, , ] It displays significantly higher affinity for the activated forms of FLT3, particularly FLT3-ITD, FLT3-D835Y, and FLT3-D835V, compared to a wide range of other kinases. [] This selectivity for mutant FLT3 isoforms makes it a promising candidate for targeted therapy in cancers driven by these mutations.

Besides FLT3, Crenolanib also inhibits PDGFR alpha and beta, exhibiting greater potency against certain imatinib-resistant PDGFRA mutations like D842V compared to imatinib itself. []

Future Directions
  • Clinical trials: Further clinical trials are crucial to confirm the efficacy and safety of Crenolanib in various cancer types, especially in combination therapies. [, , , , ]
  • Understanding mechanisms of action and resistance: More research is needed to elucidate the detailed mechanisms of action and resistance to Crenolanib. This will involve investigating the signaling pathways affected by the drug and identifying biomarkers associated with response and resistance. [, ]
  • Developing new drug combinations: Exploring Crenolanib's potential in combination with other targeted therapies and immunotherapies may yield synergistic effects and overcome drug resistance. [, , ]
  • Investigating its use in other cancers: Given its activity against specific mutations in FLT3 and PDGFR, Crenolanib's potential application in other cancer types harboring these mutations warrants further investigation. [, ]
Source and Classification

Crenolanib is classified as a benzimidazole derivative and is primarily recognized as a type I pan-FLT3 (FMS-like Tyrosine Kinase 3) inhibitor. It selectively targets both wild-type and mutant isoforms of FLT3 and other related receptor tyrosine kinases, such as platelet-derived growth factor receptor alpha (PDGFRα) and beta (PDGFRβ) . The compound is currently undergoing clinical trials for various malignancies, including acute myeloid leukemia (AML), gastrointestinal stromal tumors (GIST), and glioma .

Synthesis Analysis

The synthesis of crenolanib has been achieved through multiple methods. A notable synthetic route involves the following steps:

  1. Formation of Intermediates: The initial step includes the coupling of ethyl 2-(4-aminophenyl)acetate with various aromatic amines or alcohols to produce intermediates.
  2. Buchwald Coupling: This step involves the use of palladium-catalyzed reactions to form complex structures.
  3. Saponification: The ester intermediates undergo saponification using lithium hydroxide to yield carboxylic acids.
  4. Amide Bond Formation: Finally, the formation of amide bonds with various amines leads to the final product .
Molecular Structure Analysis

Crenolanib's molecular structure is characterized by its benzimidazole core, which plays a crucial role in its biological activity. The compound has a unique binding affinity for active conformations of kinases due to specific structural features:

  • Active Conformation Binding: Crenolanib preferentially binds to the DFG-in conformation of FLT3, which is essential for its inhibitory activity .
  • Hydrogen Bonding: Molecular docking studies suggest that crenolanib forms hydrogen bonds with key residues in the ATP-binding site of FLT3, facilitating its inhibitory effect .
  • Key Structural Features: The presence of a quinoline moiety enhances its selectivity and potency against FLT3 and PDGFRs .
Chemical Reactions Analysis

Crenolanib undergoes various chemical reactions primarily involving phosphorylation and dephosphorylation processes within cellular environments:

  • Inhibition of Phosphorylation: Crenolanib effectively inhibits the phosphorylation of FLT3 and PDGFRα/β at nanomolar concentrations, demonstrating its potency .
  • Resistance Mechanisms: Notably, crenolanib maintains efficacy against resistant FLT3 mutations (e.g., D835H and D835Y), which are common in AML patients .

These properties highlight crenolanib’s potential in overcoming resistance often encountered with other kinase inhibitors.

Mechanism of Action

Crenolanib exerts its therapeutic effects primarily through the inhibition of receptor tyrosine kinases involved in oncogenic signaling pathways:

  • Type I Inhibition: As a type I inhibitor, crenolanib binds to the active conformation of FLT3, preventing ATP from binding and thus blocking downstream signaling pathways critical for cancer cell proliferation .
  • Selectivity: Its selectivity for mutant forms of FLT3 allows it to effectively target cancer cells while minimizing effects on normal cells, which contributes to its favorable safety profile observed in clinical trials .
Physical and Chemical Properties Analysis

Crenolanib exhibits several important physical and chemical properties:

  • Molecular Formula: C₂₁H₂₃N₅O₂S
  • Molecular Weight: Approximately 399.51 g/mol
  • Solubility: Crenolanib is described as orally bioavailable, indicating favorable pharmacokinetic properties that facilitate its absorption in biological systems .
  • Stability: The compound remains stable under physiological conditions, which is critical for its effectiveness as a therapeutic agent.
Applications

Crenolanib's applications are primarily focused on oncology:

  • Cancer Treatment: It is being evaluated in clinical trials for AML, GIST, and glioma due to its ability to target specific mutations associated with these cancers .
  • Research Tool: Crenolanib-derived probes have been developed for use in protein profiling and bioimaging studies, further expanding its utility beyond direct therapeutic applications .

Properties

CAS Number

670220-88-9

Product Name

Crenolanib

IUPAC Name

1-[2-[5-[(3-methyloxetan-3-yl)methoxy]benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine

Molecular Formula

C26H29N5O2

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C26H29N5O2/c1-26(14-32-15-26)16-33-20-6-7-22-21(13-20)28-17-31(22)24-8-5-18-3-2-4-23(25(18)29-24)30-11-9-19(27)10-12-30/h2-8,13,17,19H,9-12,14-16,27H2,1H3

InChI Key

DYNHJHQFHQTFTP-UHFFFAOYSA-N

SMILES

CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4

Solubility

Soluble in DMSO, not in water

Synonyms

CP 868596; CP868596; CP-868596; ARO 002; RO-002; RO002; Crenolanib.

Canonical SMILES

CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.